

Comprehensive Characterization Guide: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Cat. No.: B13331661

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Executive Summary & Structural Context

The 3,3-disubstituted pyrrolidine scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and nicotinic acetylcholine receptor ligands. The specific congener, **3-(2-Methoxyphenyl)-3-methylpyrrolidine**, poses unique characterization challenges due to the steric crowding at the quaternary carbon (C3) and the electronic influence of the ortho-methoxy substituent.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for this compound.^[1] It is designed to serve as a reference standard for validating synthesis, assessing purity, and confirming the regiochemistry of the quaternary center.

Structural Identity^{[1][2][3]}

- IUPAC Name: **3-(2-Methoxyphenyl)-3-methylpyrrolidine**
- Molecular Formula: C₁₂H₁₇NO^[2]

- Molecular Weight: 191.27 g/mol
- Key Features: Quaternary Carbon (C3), Ortho-substituted anisole ring, Secondary amine (pyrrolidine).

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the quaternary center at C3 renders the pyrrolidine ring protons diastereotopic. The ortho-methoxy group induces specific shielding/deshielding effects on the aromatic ring that are diagnostic for this isomer.

¹H NMR (400 MHz, CDCl₃) - Predicted Reference Data

Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are approximate.

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (3')	6.85 - 6.95	Multiplet	2H	Ortho to OMe and Para to OMe (shielded).
Ar-H (4', 5')	7.15 - 7.25	Multiplet	2H	Meta positions; overlapping multiplets typical of 1,2-disubstitution.
OMe	3.82	Singlet	3H	Characteristic methoxy singlet; diagnostic for the ether.
C2-H (a,b)	3.45, 3.05	Doublets (J~11Hz)	2H	Diastereotopic protons on C2. Highly distinct due to chiral center proximity.
C5-H (a,b)	2.90 - 3.10	Multiplet	2H	Protons adjacent to Nitrogen (C5); complex due to ring puckering.
C4-H (a,b)	2.10, 1.95	Multiplet	2H	Methylene protons (C4); distinct diastereotopic signals.
C3-Me	1.45	Singlet	3H	Methyl group on quaternary carbon; sharp singlet.

N-H	1.80 - 2.20	Broad Singlet	1H	Exchangeable; shift varies with concentration/sol vent.
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13C NMR (100 MHz, CDCl₃) - Diagnostic Peaks

Carbon Type	(ppm)	Assignment
C-O (Ar)	157.5	C2' (Ipso to Methoxy) - Most deshielded aromatic signal.
C-Quat	134.0	C1' (Ipso to Pyrrolidine) - Quaternary aromatic.
Ar-CH	127.5, 128.0	C4', C6' (Aromatic methine).
Ar-CH	120.5, 111.0	C5', C3' (Ortho/Para to OMe - shielded).
C2 (Ring)	58.5	Methylene adjacent to N and Quaternary C.
OMe	55.4	Methoxy carbon.
C5 (Ring)	46.5	Methylene adjacent to N.
C3 (Quat)	44.0	Quaternary center (Aliphatic).
C4 (Ring)	36.5	Methylene beta to N.
C3-Me	24.5	Methyl group on Quaternary C.

B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrrolidine ring and the tropylium-like rearrangements of the anisole moiety.

- Ionization Mode: ESI (+) or EI (70 eV)
- Molecular Ion (M⁺): m/z 191.1[2]

Key Fragmentation Pathways (EI):

- Base Peak (m/z 70): Formed by

-cleavage of the pyrrolidine ring (loss of the aryl-methyl moiety). This is the diagnostic "pyrrolidine fingerprint."
- M - 15 (m/z 176): Loss of the methyl group (either from C3 or the methoxy, though C3-Me loss is sterically favored).
- Tropylium Ion (m/z 121): Formation of the methoxy-benzyl cation species after ring disintegration.

C. Infrared (IR) Spectroscopy[6]

- N-H Stretch: 3300 - 3350 cm^{-1} (Weak to medium, broad band).
- C-H Stretch (Ar): 3000 - 3050 cm^{-1} .
- C-H Stretch (Alk): 2850 - 2960 cm^{-1} (Methyl/Methylene).
- C-O Stretch: 1240 cm^{-1} (Strong, Aryl-alkyl ether).
- Arene Breathing: 1450 - 1600 cm^{-1} (Doublet typical of aromatic rings).

Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons at C2 and C4, proper solvent selection is critical to prevent signal overlap.

- Solvent: Use CDCl_3 (Chloroform-d) for routine characterization.
 - Note: If N-H exchange broadening obscures coupling, use DMSO-d_6 to sharpen the N-H signal and observe H-N-C-H coupling.
- Concentration: Dissolve 5-10 mg of the free base (or HCl salt) in 0.6 mL of solvent.

- Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from HCl salt neutralization) which can cause line broadening.

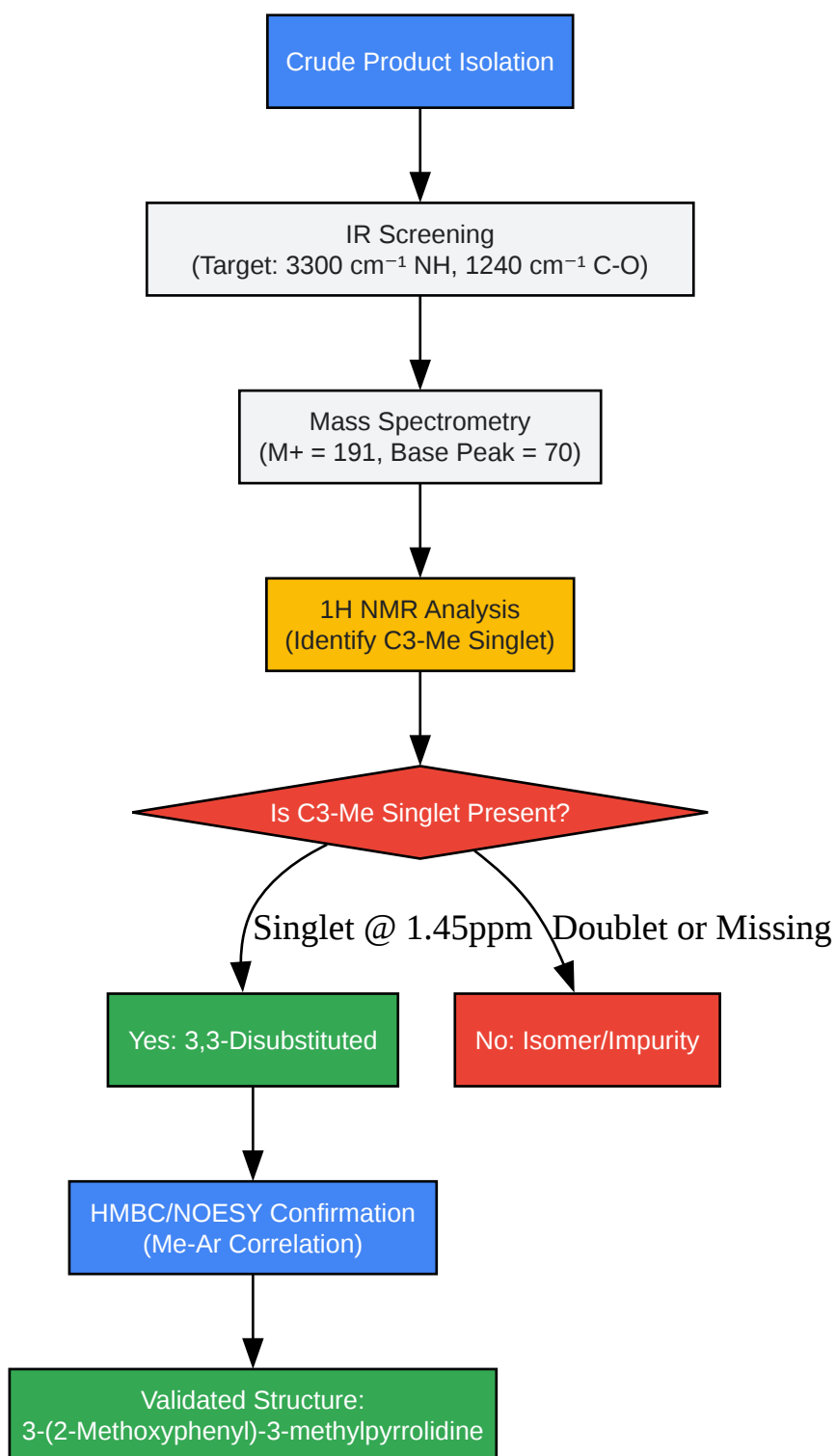
Protocol 2: Regioisomer Differentiation (QC)

A common synthetic impurity is the 2-(2-methoxyphenyl)-... isomer or the N-methyl variant.

- Differentiation Strategy:
 - HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Methyl singlet (1.45 ppm) and the Quaternary Carbon (44.0 ppm).
 - NOESY (Nuclear Overhauser Effect): Strong NOE correlation between the C3-Methyl group and the Ortho-aromatic proton (H-6') confirms the 3,3-substitution pattern.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of **3-(2-Methoxyphenyl)-3-methylpyrrolidine** from crude reaction mixtures.



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Caption: Logical workflow for the structural validation of 3,3-disubstituted pyrrolidines, prioritizing C3-Methyl identification.

References

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- SDBS Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for reference shifts of anisole and pyrrolidine fragments).

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Sources

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- To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-(2-Methoxyphenyl)-3-methylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13331661/docs#comprehensive-characterization-guide-3-2-methoxyphenyl-3-methylpyrrolidine\]](https://www.benchchem.com/product/b13331661/docs#comprehensive-characterization-guide-3-2-methoxyphenyl-3-methylpyrrolidine)

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